N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-ethoxybenzonitrile with 3-methylphenol through nucleophilic aromatic substitution or Ullmann coupling. The resulting intermediate is then treated with hydroxylamine in ethanol at reflux, followed by cyclization with acyl chloride to form the desired oxadiazole compound .
Chemical Reactions Analysis
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its biological activity and chemical reactivity.
2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: The presence of a chloro group can influence the compound’s properties, such as its solubility and reactivity.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has a different oxadiazole ring structure, which can result in different biological activities and applications.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-24-15-9-7-14(8-10-15)18-19(22-26-21-18)20-17(23)12-25-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
HXTSFAIZHUEOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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